Formaldoxime trimer hydrochloride (CAS 62479-72-5) is a highly crystalline, shelf-stable surrogate for monomeric formaldoxime, a reagent critical for specific C-C and C-N bond-forming reactions. Because the free monomer spontaneously polymerizes under ambient conditions, the trimeric hydrochloride salt serves as the standard commercial form, offering a weighable powder that releases the active monomer in situ upon neutralization [1]. It is primarily procured for the Beech reaction—converting aryl diazonium salts to aryl aldehydes—and for the synthesis of isoxazolidines and unique high-valent transition metal complexes [2]. For industrial and laboratory buyers, this specific salt form resolves the fundamental handling, storage, and stoichiometric limitations associated with highly reactive simple oximes [3].
Generic substitution of formaldoxime trimer hydrochloride fails primarily due to the extreme instability of the target active species. Attempting to procure or handle monomeric formaldoxime directly results in rapid, uncontrolled polymerization, rendering stoichiometric precision impossible and creating significant handling hazards[1]. While the free base trimer exists, it lacks the long-term ambient stability of the hydrochloride salt, often requiring handling as an aqueous solution with a degrading titer over time [2]. Furthermore, substituting this compound with other common formylating agents (such as DMF/POCl3 in the Vilsmeier-Haack reaction) is synthetically unviable when the starting materials are aryl amines or diazonium salts, as only the formaldoxime monomer possesses the specific nucleophilic character required to successfully execute the Beech reaction pathway [3].
Monomeric formaldoxime is highly unstable and spontaneously trimerizes, making direct procurement and storage unfeasible. Formaldoxime trimer hydrochloride acts as a stable precursor, maintaining structural integrity over long-term storage under dry conditions. Upon treatment with a mild base (e.g., sodium acetate), the trimeric salt quantitatively dissociates to yield the active monomer in situ [1]. This controlled release mechanism provides a stark contrast to aqueous formaldoxime free-base solutions, which suffer from titer degradation over time. The hydrochloride salt allows for exact stoichiometric weighing, which is critical for minimizing competing coupling byproducts in downstream reactions [2].
| Evidence Dimension | Storage stability and weighable precision |
| Target Compound Data | Formaldoxime trimer hydrochloride (Stable solid, >95% purity retention over months) |
| Comparator Or Baseline | Monomeric formaldoxime (Spontaneous polymerization within minutes/hours) |
| Quantified Difference | Enables long-term inventory storage and exact stoichiometric dosing |
| Conditions | Ambient storage (dry) vs. neat liquid handling |
Buyers must procure the hydrochloride salt to ensure a reliable, weighable source of formaldoxime that does not degrade during transit or storage.
While stable at room temperature, formaldoxime trimer hydrochloride exhibits significant exothermic decomposition at elevated temperatures, which dictates strict process safety parameters during scale-up. Differential scanning calorimetry (DSC) under confined conditions reveals an onset of decomposition around 132–136 °C, accompanied by a high decomposition enthalpy of 2200 ± 300 J/g [1]. In contrast, more common stable oximes like acetaldoxime do not exhibit this specific high-energy trimer-to-monomer dissociation and subsequent decomposition profile. This thermal data is critical for process chemists, as the compound must be handled below 100 °C to prevent rapid gas evolution (HCl and formaldoxime vapor) and potential thermal runaway[1].
| Evidence Dimension | Decomposition Enthalpy (ΔHd) |
| Target Compound Data | Formaldoxime trimer hydrochloride (2200 ± 300 J/g) |
| Comparator Or Baseline | Standard stable oximes (Significantly lower exothermic potential) |
| Quantified Difference | High stored energy requiring strict temperature control (<100 °C) |
| Conditions | Pressure DSC at low heating rates (0.13–2 K/min) |
Procurement for scale-up must be accompanied by strict thermal hazard assessments, as the material requires specific low-temperature reactor protocols.
In the synthesis of aryl aldehydes from aryl amines via the Beech reaction, the choice of formaldoxime source directly impacts the yield. Using formaldoxime trimer hydrochloride, neutralized in situ, allows for a controlled nucleophilic attack on the aryl diazonium salt, typically yielding 30–45% of the target aldehyde under standard conditions, and up to 80% in optimized biphasic systems [2]. If degraded aqueous solutions of the free base are used, the variable monomer concentration leads to an increase in competing azo coupling byproducts, significantly depressing the isolated yield of the aldehyde [1].
| Evidence Dimension | Aldehyde isolated yield (Beech reaction) |
| Target Compound Data | Formaldoxime trimer hydrochloride (Controlled in situ release: up to 45-80% depending on substrate/conditions) |
| Comparator Or Baseline | Degraded aqueous free-base formaldoxime (Variable, often <30% due to byproduct formation) |
| Quantified Difference | Higher reproducibility and suppressed azo coupling side reactions |
| Conditions | Aryl diazonium salt coupling, aqueous/organic biphasic conditions |
For pharmaceutical intermediate synthesis, the hydrochloride salt ensures reproducible yields by preventing the stoichiometric imbalances caused by degraded reagents.
Formaldoxime trimer hydrochloride is the reagent of choice for converting aromatic amines to aromatic aldehydes. By diazotizing the amine and coupling it with the in situ generated formaldoxime monomer, chemists can bypass the limitations of direct formylation (e.g., Vilsmeier-Haack), which is incompatible with certain substitution patterns. The stable salt form ensures the precise stoichiometry required to minimize byproducts [1].
As a reliable source of the formaldoxime dipole, this compound is heavily utilized in cycloaddition reactions to synthesize isoxazolidines and related nitrogen-oxygen heterocycles. The solid hydrochloride salt allows for controlled release in organic solvents upon the addition of a base, facilitating clean transannular formations without the premature polymerization issues associated with the free monomer.
In inorganic and materials chemistry, formaldoxime trimer hydrochloride serves as a unique ligand precursor. It is used to synthesize indefinitely stable complexes of iron(III), nickel(II), and manganese(II), such as [M(tacn)(tfo)]Cl. The trimeric ligand uniquely stabilizes high-valent metal ions through hyperconjugation, making it a highly specific procurement choice for developing novel oxidation catalysts[2].
Irritant